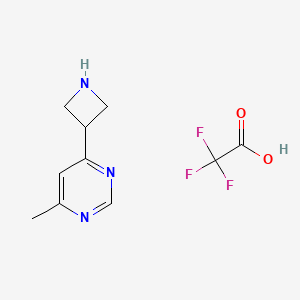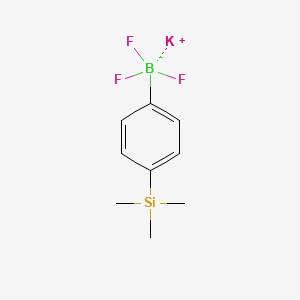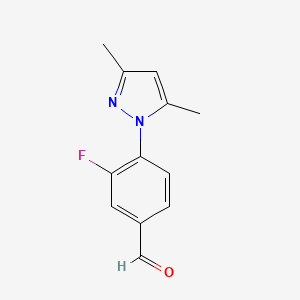
1-(2-Bromo-1-(3-methoxypropoxy)ethyl)-3-fluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromo-1-(3-methoxypropoxy)ethyl)-3-fluorobenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a bromine atom, a fluorine atom, and a 3-methoxypropoxyethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-1-(3-methoxypropoxy)ethyl)-3-fluorobenzene typically involves a multi-step process. One common method includes the following steps:
Fluorination: The substitution of a hydrogen atom with a fluorine atom on the benzene ring.
Etherification: The attachment of the 3-methoxypropoxyethyl group to the benzene ring through an ether linkage.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反応の分析
Types of Reactions: 1-(2-Bromo-1-(3-methoxypropoxy)ethyl)-3-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide in acetone for halogen exchange.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds with different halogen atoms, while oxidation reactions may produce compounds with additional oxygen-containing functional groups.
科学的研究の応用
1-(2-Bromo-1-(3-methoxypropoxy)ethyl)-3-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and interactions due to its unique structural properties.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-Bromo-1-(3-methoxypropoxy)ethyl)-3-fluorobenzene involves its interaction with specific molecular targets. The bromine and fluorine atoms, along with the 3-methoxypropoxyethyl group, contribute to its reactivity and ability to form stable complexes with other molecules. These interactions can influence various biochemical pathways and processes.
類似化合物との比較
- 1-(2-Bromo-1-(3-methoxypropoxy)ethyl)-3-chlorobenzene
- 1-(2-Bromo-1-(3-methoxypropoxy)ethyl)-2-methylbenzene
- 1-Bromo-2-(2-bromo-1-(3-methoxypropoxy)ethyl)benzene
Uniqueness: 1-(2-Bromo-1-(3-methoxypropoxy)ethyl)-3-fluorobenzene is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which can significantly influence its chemical reactivity and interactions compared to similar compounds with different substituents.
特性
分子式 |
C12H16BrFO2 |
|---|---|
分子量 |
291.16 g/mol |
IUPAC名 |
1-[2-bromo-1-(3-methoxypropoxy)ethyl]-3-fluorobenzene |
InChI |
InChI=1S/C12H16BrFO2/c1-15-6-3-7-16-12(9-13)10-4-2-5-11(14)8-10/h2,4-5,8,12H,3,6-7,9H2,1H3 |
InChIキー |
ANZIHQWZTWSFCF-UHFFFAOYSA-N |
正規SMILES |
COCCCOC(CBr)C1=CC(=CC=C1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-(6-chloropyridin-3-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13487964.png)
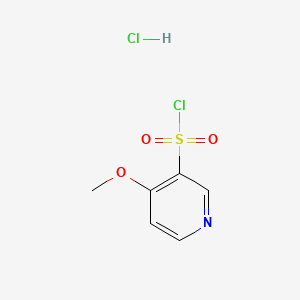
![3-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]ethyl}benzamide dihydrochloride](/img/structure/B13487972.png)
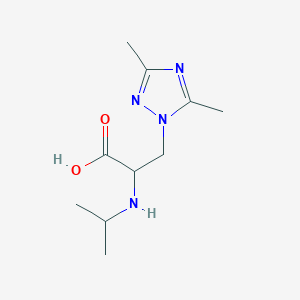
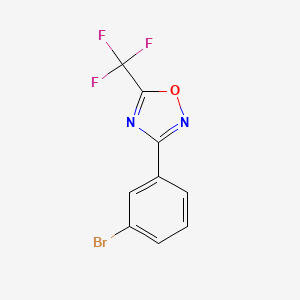
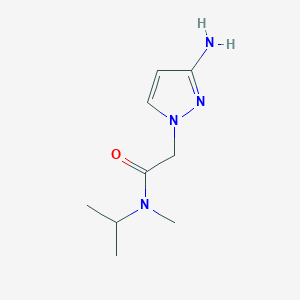

![1-(tert-butyldimethylsilyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13488011.png)
